An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in FDA-approved drugs and are extensively investigated for their potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological interactions. This guide focuses on the synthesis, molecular structure, and detailed characterization of a specific derivative, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, providing a technical framework for researchers in drug development and organic synthesis.
Molecular Structure and Properties
1-(1-Ethylpropyl)-1H-pyrazol-5-amine is a substituted aminopyrazole with the molecular formula C₈H₁₅N₃ and a molecular weight of 153.23 g/mol . The structure features a pyrazole ring substituted at the N1 position with a 1-ethylpropyl (or sec-amyl) group and at the C5 position with an amino group. The presence of the bulky, non-polar 1-ethylpropyl group is expected to influence the molecule's lipophilicity and steric profile, which can be critical for its interaction with biological targets.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | - |
| Molecular Weight | 153.23 g/mol | - |
| XLogP3 | ~1.7 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods available. The most versatile and widely employed method involves the condensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and efficient route to the desired pyrazole core.
The proposed synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine follows a two-step process: the synthesis of the key intermediate, 1-ethylpropylhydrazine, followed by its condensation with a suitable β-ketonitrile.
Caption: Proposed synthetic workflow for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of 1-Ethylpropylhydrazine
Direct alkylation of hydrazine with alkyl halides can be challenging due to over-alkylation. A more controlled approach is the reductive amination of a ketone.
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Oxidation of 3-Pentanol: To a stirred solution of 3-pentanol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate, PCC) portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to yield 3-pentanone.
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Reductive Amination: To a solution of 3-pentanone in a protic solvent (e.g., methanol), add hydrazine hydrate. Adjust the pH to be slightly acidic. Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography to obtain 1-ethylpropylhydrazine.
Experimental Protocol: Synthesis of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine
The cyclization reaction utilizes the principle of nucleophilic attack of the hydrazine on the carbonyl and nitrile groups of a β-ketonitrile.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxopentanenitrile (or a similar β-ketonitrile) in a suitable solvent, such as ethanol or glacial acetic acid.
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Addition of Hydrazine: Add a stoichiometric equivalent of 1-ethylpropylhydrazine to the solution.
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Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Molecular Characterization: A Spectroscopic Approach
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR are critical. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[3]
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 | d | 1H | H4 (pyrazole) | The proton at C4 is coupled to the proton at C3, resulting in a doublet. Its chemical shift is in the typical aromatic/heteroaromatic region. |
| ~ 5.6 | d | 1H | H3 (pyrazole) | The proton at C3 is coupled to the proton at C4. It is typically upfield compared to H4. |
| ~ 4.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |
| ~ 4.0 | m | 1H | -CH(CH₂CH₃)₂ | The methine proton of the 1-ethylpropyl group is adjacent to two methylene groups and will appear as a multiplet. |
| ~ 1.7 | m | 4H | -CH(CH₂ CH₃)₂ | The four protons of the two methylene groups are diastereotopic and will likely appear as a complex multiplet. |
| ~ 0.8 | t | 6H | -CH(CH₂CH₃ )₂ | The six protons of the two terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C5 (pyrazole) | The carbon bearing the electron-donating amino group will be significantly shielded. |
| ~ 138 | C3 (pyrazole) | The C3 carbon's chemical shift is in the typical range for pyrazole ring carbons. |
| ~ 95 | C4 (pyrazole) | The C4 carbon is typically the most shielded carbon in the pyrazole ring. |
| ~ 60 | -C H(CH₂CH₃)₂ | The methine carbon of the alkyl substituent. |
| ~ 28 | -CH(C H₂CH₃)₂ | The methylene carbons of the ethyl groups. |
| ~ 11 | -CH(CH₂C H₃)₂ | The terminal methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Caption: Key IR vibrational modes for 1-(1-Ethylpropyl)-1H-pyrazol-5-amine.
Key IR Absorption Bands:
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N-H Stretching (Amine): Two characteristic sharp bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
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C-H Stretching (Alkyl): Strong absorptions will be observed between 2850 and 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the 1-ethylpropyl group.
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C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
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N-H Bending (Amine): A bending vibration for the primary amine is expected around 1560-1640 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
Expected Mass Spectrum Data:
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (153.13).
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Key Fragmentation Patterns:
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Loss of an ethyl group (-29 Da) from the 1-ethylpropyl substituent to give a fragment at m/z 124.
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Loss of the entire 1-ethylpropyl group (-71 Da) to give a fragment corresponding to the 1H-pyrazol-5-amine cation at m/z 82.
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Other fragmentations involving the pyrazole ring and the alkyl chain.
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Conclusion and Future Directions
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine. By leveraging established synthetic methodologies for 5-aminopyrazoles and predictive spectroscopic principles, researchers can confidently synthesize and verify this novel compound. The detailed protocols and expected characterization data serve as a valuable resource for scientists engaged in the discovery and development of new pyrazole-based therapeutic agents. Further research could involve exploring the biological activity of this compound and its derivatives in various assays, guided by the rich history of the pyrazole scaffold in medicinal chemistry.
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